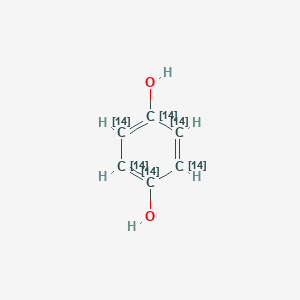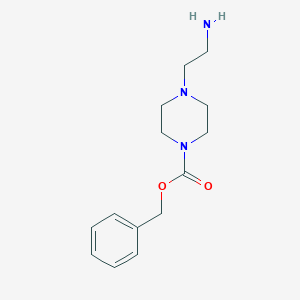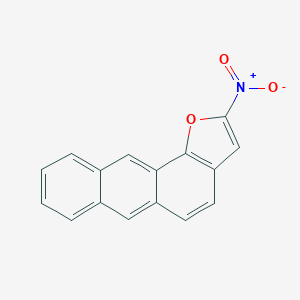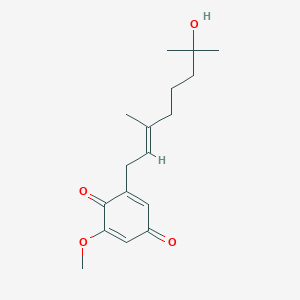
Verapliquinone C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Verapliquinone C is a natural compound that belongs to the family of quinones. It is found in various plants such as Veratrum album, a medicinal herb that has been used for centuries in traditional medicine. Verapliquinone C has been the subject of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic-Pharmacodynamic Relationship in Anti-Hepatitis C Virus Agents
Verapliquinone C has been studied in the context of pharmacokinetic-pharmacodynamic (PK-PD) relationships, particularly in hepatitis C virus (HCV) treatments. A novel approach involving liver partition coefficient-corrected inhibitory quotient (LCIQ) has been explored to improve the PK-PD relationship for antiviral activity. This research provides valuable insights into drug discovery for HCV, potentially involving verapliquinone C (Duan et al., 2012).
PET Tracer Evaluation for Blood-Brain Barrier Functionality
Verapliquinone C's metabolite, [(11)C]D617, has been evaluated as a PET tracer for assessing P-glycoprotein functionality at the blood-brain barrier. This study highlights the importance of understanding the cerebral kinetics of verapliquinone C and its metabolites, which could potentially aid in the development of novel PET tracers for brain studies (Verbeek et al., 2012).
Protective Effect Against Cisplatin-Induced Testicular Damage
Research involving verapliquinone C has also extended to its potential protective effects against cisplatin-induced damage, particularly in the context of male reproductive health. Studies have focused on mitigating the adverse effects of chemotherapy drugs like cisplatin, potentially leveraging the properties of verapliquinone C (Erfani Majd et al., 2020).
Role in Chemotherapy and Drug Resistance
Verapliquinone C has been explored in studies related to chemotherapy, especially in understanding and overcoming drug resistance in cancer treatment. Its interactions with other antitumor drugs and the mechanisms behind its efficacy and resistance are of particular interest in oncology research (Liu et al., 2017).
Therapeutic Potential in Various Diseases
The therapeutic potential of verapliquinone C, derived from Aloe vera, has been studied across various diseases. Its biological and pharmacological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties, suggest a wide range of potential applications in treating and preventing diseases (Kumar et al., 2019).
Inhibitory Effects on Malaria Drug Resistance
Verapliquinone C has shown potential in addressing drug resistance in malaria treatment. Studies on mutations in Plasmodium falciparum and the effects of verapliquinone C on drug resistance mechanisms provide insights into developing more effective malaria therapies (Fidock et al., 2000).
Eigenschaften
CAS-Nummer |
109954-47-4 |
|---|---|
Produktname |
Verapliquinone C |
Molekularformel |
C17H24O4 |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H24O4/c1-12(6-5-9-17(2,3)20)7-8-13-10-14(18)11-15(21-4)16(13)19/h7,10-11,20H,5-6,8-9H2,1-4H3/b12-7+ |
InChI-Schlüssel |
LLFLYROJZGWUAK-KPKJPENVSA-N |
Isomerische SMILES |
C/C(=C\CC1=CC(=O)C=C(C1=O)OC)/CCCC(C)(C)O |
SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Kanonische SMILES |
CC(=CCC1=CC(=O)C=C(C1=O)OC)CCCC(C)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



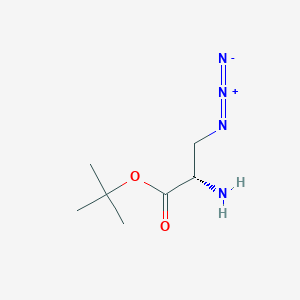
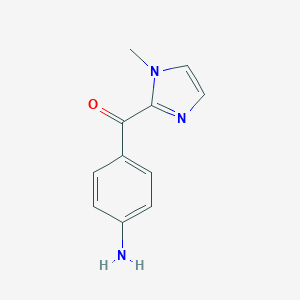
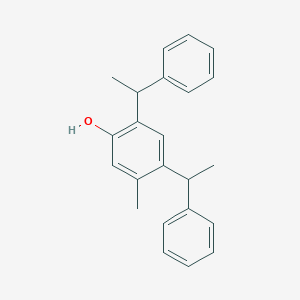
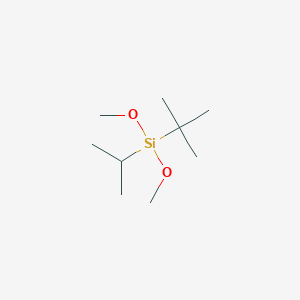
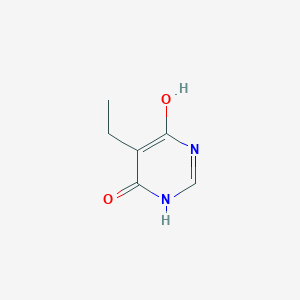
![Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B9507.png)

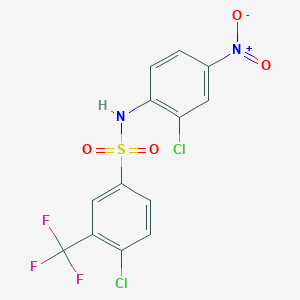


![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
